amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a coordination complex that features a ruthenium metal center. This compound is known for its applications in asymmetric catalysis, particularly in the hydrogenation of ketones. The presence of the chiral ligand, derived from 2-amino-1,2-diphenylethyl, imparts enantioselectivity to the catalytic processes it mediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically involves the reaction of a ruthenium precursor with the chiral ligand. The process can be summarized as follows:
Ligand Preparation: The chiral ligand, (1S,2S)-(-)-2-amino-1,2-diphenylethyl, is first synthesized and then reacted with 4-toluenesulfonyl chloride to form the corresponding amido derivative.
Complex Formation: The prepared ligand is then reacted with a ruthenium precursor, such as ruthenium chloride, in the presence of p-cymene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) primarily undergoes catalytic reactions, particularly in asymmetric hydrogenation. The types of reactions include:
Hydrogenation: The compound is used as a catalyst in the hydrogenation of ketones to produce secondary alcohols with high enantioselectivity.
Substitution: The chloride ligand can be substituted with other ligands to form different coordination complexes.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and a base such as triethylamine. The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Substitution: Reagents such as phosphines or other ligands can be used to replace the chloride ligand.
Major Products
Hydrogenation: The major products are enantiomerically enriched secondary alcohols.
Substitution: The products are new ruthenium complexes with different ligands, which can have varied catalytic properties.
Aplicaciones Científicas De Investigación
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) has several applications in scientific research:
Chemistry: It is widely used in asymmetric catalysis, particularly in the hydrogenation of ketones and imines. This makes it valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Biology: The compound’s ability to catalyze enantioselective reactions makes it useful in the synthesis of biologically active molecules, including drugs and natural products.
Medicine: Its role in the synthesis of chiral drugs highlights its importance in medicinal chemistry, where enantiomerically pure compounds are often required for therapeutic efficacy.
Mecanismo De Acción
The mechanism by which Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral ligand induces asymmetry in the coordination sphere, leading to enantioselective hydrogenation. The key steps include:
Substrate Coordination: The substrate, typically a ketone, coordinates to the ruthenium center.
Hydrogen Activation: Hydrogen gas is activated by the ruthenium center, forming a hydride species.
Hydride Transfer: The hydride is transferred to the coordinated substrate, reducing it to the corresponding alcohol.
Product Release: The enantiomerically enriched product is released, and the catalyst is regenerated for further cycles.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)
- Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II)
Uniqueness
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is unique due to its specific chiral ligand, which imparts high enantioselectivity in catalytic reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in asymmetric hydrogenation .
Propiedades
Fórmula molecular |
C31H35ClN2O2RuS |
|---|---|
Peso molecular |
636.2 g/mol |
Nombre IUPAC |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1 |
Clave InChI |
AZFNGPAYDKGCRB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


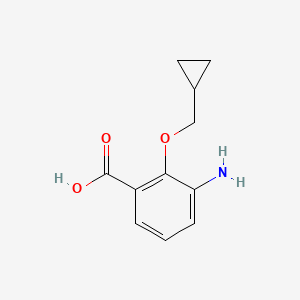
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)

![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)

![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
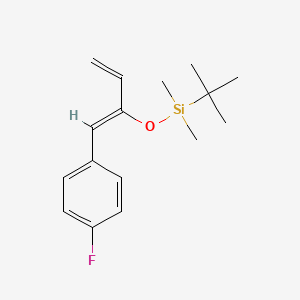
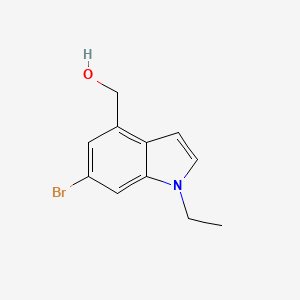

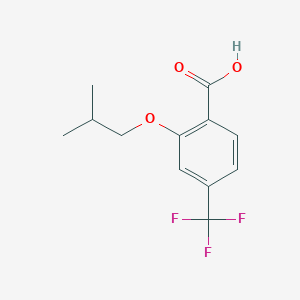
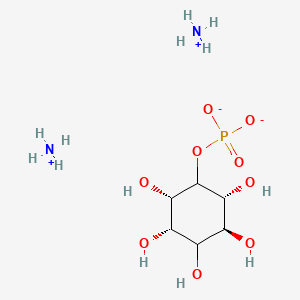
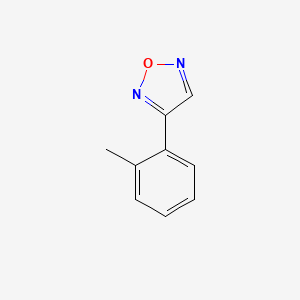
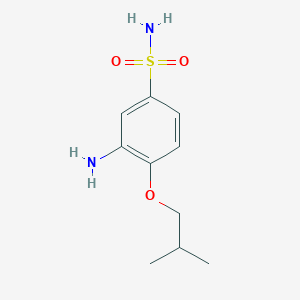
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
